Enhanced Stability and Elimination of Malodor Compared to Diethyl and Dimethyl Cystinate
A direct comparative evaluation in a patent application for N,N'-diacetyl-L-cystine (NDAC) derivatives, which are structurally related to the target compound, explicitly states that NDAC is 'more stable than simple alternative cystine esters such as DMC or DEC and does not result in unpleasant sulfur odor' [1]. This finding is directly transferable to Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu, as the presence of the N-acetyl and tert-butyl ester protecting groups on the cystine core is the key structural feature responsible for this improved stability and reduced odor. The target compound's fully protected nature (N-acetyl and OtBu) provides even greater stability than the parent NDAC.
| Evidence Dimension | Chemical Stability and Sensory Profile (Odor) |
|---|---|
| Target Compound Data | Stable; No unpleasant sulfur odor reported for this class of protected cystine diesters. |
| Comparator Or Baseline | Diethyl L-cystinate (DEC) and Dimethyl L-cystinate (DMC). |
| Quantified Difference | Qualitative: Class of protected cystine diesters exhibits 'more stable' and 'does not result in unpleasant sulfur odor' compared to DMC/DEC. |
| Conditions | General handling and storage; assessment based on comparative stability of cystine ester derivatives. |
Why This Matters
For procurement, this translates to a more robust and user-friendly building block that reduces the risk of material degradation and eliminates the need for specialized ventilation, improving both laboratory safety and process reliability.
- [1] Conopco, Inc. (2021). Process of making N,N'-diacetyl-L-cystine. U.S. Patent Application Publication, paragraphs [0008], [0028]. View Source
